molecular formula C8H12BrNO2 B12632467 CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester CAS No. 1160357-42-5

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester

Cat. No.: B12632467
CAS No.: 1160357-42-5
M. Wt: 234.09 g/mol
InChI Key: QOXBTVNMYIHJJR-UHFFFAOYSA-N
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Description

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester is a chemical compound with a unique structure that includes a bromine atom, a propynyl group, and a carbamate ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves several steps. One common method includes the reaction of 3-bromo-2-propyn-1-ol with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propynyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester can be compared with other carbamate esters, such as:

Biological Activity

CarbaMic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-diMethylethyl ester (CAS Number: 1160357-42-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C8H12BrNO2
  • Molecular Weight : 234.09 g/mol
  • Structure : The compound features a brominated propynyl group attached to a carbamic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of CarbaMic acid derivatives indicates potential applications in various therapeutic areas. The following sections detail specific biological activities reported in scientific literature.

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of carbamate derivatives, including those similar to CarbaMic acid. For instance, compounds with brominated alkyl groups have shown effectiveness against various bacterial strains. The presence of the bromine atom is believed to enhance membrane permeability and disrupt microbial cell integrity.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that certain carbamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have been tested for their ability to induce apoptosis in tumor cells. The structure-activity relationship (SAR) suggests that modifications in the alkyl chain and functional groups can significantly influence cytotoxic potency.

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with carbamate compounds:

StudyFindings
Investigated the cytotoxic effects of carbamate derivatives on human tumor cell lines, showing variable efficacy based on structural modifications.
Examined the antimicrobial properties of brominated carbamates against Helicobacter pylori, indicating potential therapeutic applications for gastrointestinal infections.
Reported on the inhibition of AChE by similar carbamate structures, suggesting a pathway for neuroprotective therapies.

Properties

CAS No.

1160357-42-5

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

tert-butyl N-(3-bromoprop-2-ynyl)carbamate

InChI

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11)

InChI Key

QOXBTVNMYIHJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CBr

Origin of Product

United States

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